molecular formula C20H22N2O B3860916 6-isopropyl-3,3-dimethyl-2,3,4,7-tetrahydro-1H-indolo[2,3-c]quinolin-1-one

6-isopropyl-3,3-dimethyl-2,3,4,7-tetrahydro-1H-indolo[2,3-c]quinolin-1-one

Cat. No. B3860916
M. Wt: 306.4 g/mol
InChI Key: UZVVRCOBTVFFGE-UHFFFAOYSA-N
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Description

The description of a compound typically includes its IUPAC name, molecular formula, and structural formula. The IUPAC name is a systematic method of naming chemical substances, primarily based on their structure. The molecular formula lists the number and type of atoms in a molecule, while the structural formula shows the arrangement of the atoms .


Synthesis Analysis

Synthesis analysis involves understanding the methods and conditions under which the compound can be synthesized. This could involve multiple steps, each with specific reactants, catalysts, and environmental conditions .


Molecular Structure Analysis

Molecular structure analysis involves understanding the 3D arrangement of atoms in a molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and computational chemistry are often used to determine the molecular structure .


Chemical Reactions Analysis

This involves studying the reactions that the compound can undergo. This can include reactions where the compound is a reactant (what reactions can it undergo) or a product (what reactions can produce it) .


Physical And Chemical Properties Analysis

This involves studying properties such as solubility, melting point, boiling point, optical activity, and reactivity with common reagents .

Mechanism of Action

If the compound is biologically active, the mechanism of action refers to its interaction with biological systems. This can involve binding to specific proteins, disrupting cellular processes, etc .

Safety and Hazards

This involves understanding the potential risks associated with the compound. This can include toxicity, flammability, environmental impact, etc .

Future Directions

Future directions could involve potential applications of the compound, areas of research that could be pursued, and improvements that could be made to its synthesis .

properties

IUPAC Name

3,3-dimethyl-6-propan-2-yl-4,7-dihydro-2H-indolo[2,3-c]quinolin-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O/c1-11(2)18-19-16(12-7-5-6-8-13(12)21-19)17-14(22-18)9-20(3,4)10-15(17)23/h5-8,11,21H,9-10H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZVVRCOBTVFFGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NC2=C(C(=O)CC(C2)(C)C)C3=C1NC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-isopropyl-3,3-dimethyl-2,3,4,7-tetrahydro-1H-indolo[2,3-c]quinolin-1-one
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
6-isopropyl-3,3-dimethyl-2,3,4,7-tetrahydro-1H-indolo[2,3-c]quinolin-1-one
Reactant of Route 3
6-isopropyl-3,3-dimethyl-2,3,4,7-tetrahydro-1H-indolo[2,3-c]quinolin-1-one
Reactant of Route 4
6-isopropyl-3,3-dimethyl-2,3,4,7-tetrahydro-1H-indolo[2,3-c]quinolin-1-one
Reactant of Route 5
6-isopropyl-3,3-dimethyl-2,3,4,7-tetrahydro-1H-indolo[2,3-c]quinolin-1-one
Reactant of Route 6
6-isopropyl-3,3-dimethyl-2,3,4,7-tetrahydro-1H-indolo[2,3-c]quinolin-1-one

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